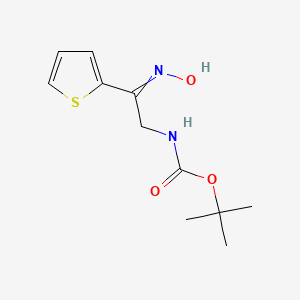![molecular formula C13H22BrNO3 B12442659 tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, a bromopropenyl group, and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl esters with appropriate bromopropenyl precursors under controlled conditions. The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates, making it a convenient method for forming tert-butyl esters .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of tert-butyl hydroperoxide in the presence of benzyl cyanides has been shown to be an efficient method for synthesizing tert-butyl esters under metal-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropenyl group to other functional groups.
Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, metal catalysts for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-(4R)-4-[(1E)-3-Bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidin-3-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Die tert-Butylgruppe kann die Reaktivität und Stabilität der Verbindung beeinflussen, während die Brompropenylgruppe an verschiedenen chemischen Transformationen teilnehmen kann. Der Oxazolidinring bietet einen einzigartigen strukturellen Rahmen, der mit bestimmten Enzymen und Rezeptoren interagieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butylnitrit: Wird in der organischen Synthese für Radikalreaktionen und als Reagenz in verschiedenen Transformationen verwendet.
tert-Butyloxycarbonylgeschützte Aminosäuren: Werden in der Peptidsynthese und als Schutzgruppen für Amine verwendet.
Einzigartigkeit
tert-Butyl-(4R)-4-[(1E)-3-Bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidin-3-carboxylat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen und strukturellen Merkmalen.
Eigenschaften
Molekularformel |
C13H22BrNO3 |
|---|---|
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
tert-butyl (4R)-4-(3-bromoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/t10-/m1/s1 |
InChI-Schlüssel |
LRQFEHKKEOQOPY-SNVBAGLBSA-N |
Isomerische SMILES |
CC1(N([C@@H](CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


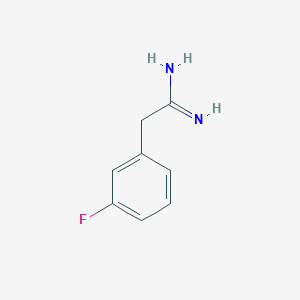
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)
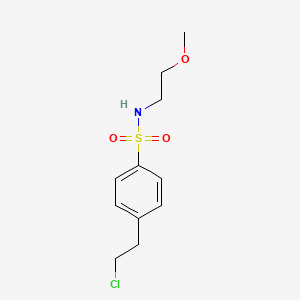
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
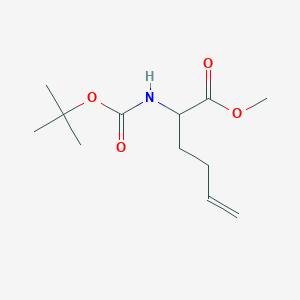
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
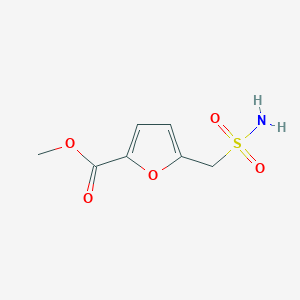

![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)

